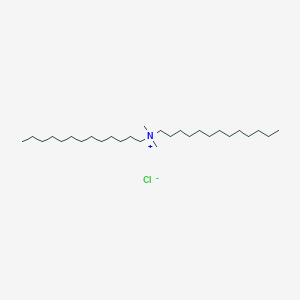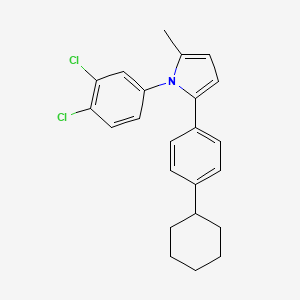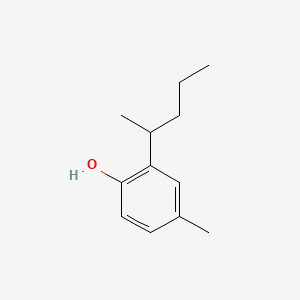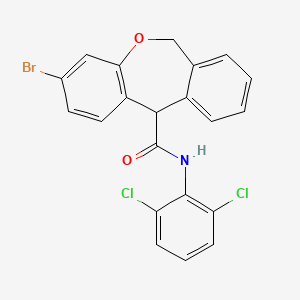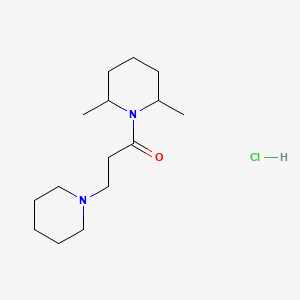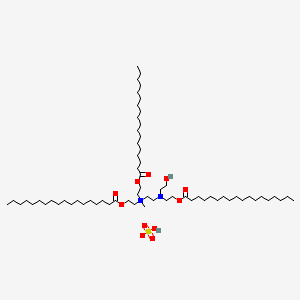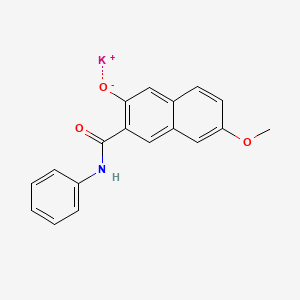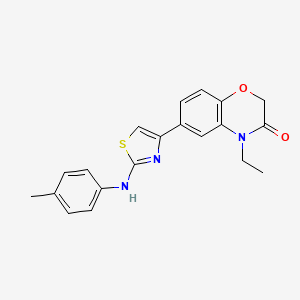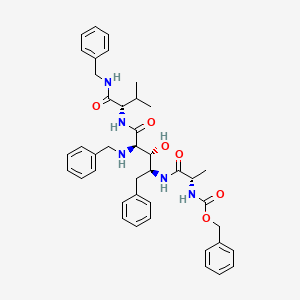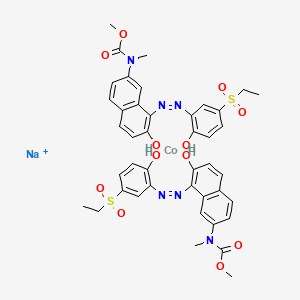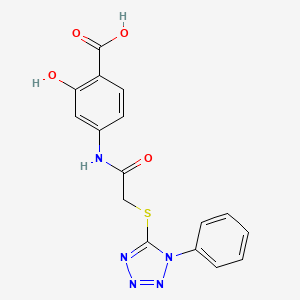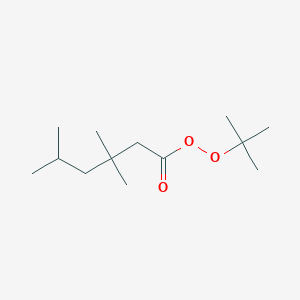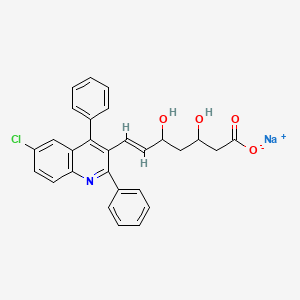
Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate is a complex organic compound with the molecular formula C28H23ClNNaO4 This compound is known for its unique structure, which includes a quinoline ring substituted with chloro and diphenyl groups, and a heptenoic acid chain with dihydroxy functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Heptenoic Acid Chain Formation: The heptenoic acid chain is synthesized separately and then attached to the quinoline ring through esterification or amidation reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Monosodium 7-(6-bromo-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate
- Monosodium 7-(6-fluoro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate
- Monosodium 7-(6-methyl-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate
Uniqueness
Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate is unique due to the presence of the chloro group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
121661-35-6 |
|---|---|
Molecular Formula |
C28H23ClNNaO4 |
Molecular Weight |
495.9 g/mol |
IUPAC Name |
sodium;(E)-7-(6-chloro-2,4-diphenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C28H24ClNO4.Na/c29-20-11-14-25-24(15-20)27(18-7-3-1-4-8-18)23(28(30-25)19-9-5-2-6-10-19)13-12-21(31)16-22(32)17-26(33)34;/h1-15,21-22,31-32H,16-17H2,(H,33,34);/q;+1/p-1/b13-12+; |
InChI Key |
AUMMGFVVGVVTSM-UEIGIMKUSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4)/C=C/C(CC(CC(=O)[O-])O)O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


